molecular formula C16H22N2O3 B11720318 benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate

benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B11720318
M. Wt: 290.36 g/mol
InChI Key: GAJOCJBVEJLKMJ-AWEZNQCLSA-N
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Description

Benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclopropylamino group and a methyl-substituted butanone structure. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropylamino intermediate: Cyclopropylamine is reacted with an appropriate acylating agent, such as an acid chloride or anhydride, to form the cyclopropylamino intermediate.

    Introduction of the methyl-substituted butanone moiety: The cyclopropylamino intermediate is then reacted with a suitable ketone, such as 3-methyl-2-butanone, under conditions that promote the formation of the desired carbon-carbon bond.

    Formation of the carbamate linkage: The resulting intermediate is treated with benzyl chloroformate in the presence of a base, such as triethylamine, to form the benzyl carbamate derivative.

Industrial Production Methods

Industrial production of benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C16H22N2O3/c1-11(2)14(15(19)17-13-8-9-13)18-16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,19)(H,18,20)/t14-/m0/s1

InChI Key

GAJOCJBVEJLKMJ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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